メチアミド

概要

説明

メチアミドは、別のH2拮抗薬であるブチリマミドから開発されたヒスタミンH2受容体拮抗薬です。 これは、成功した抗潰瘍薬であるシメチジン(タガメート)の開発における中間体化合物でした 。 メチアミドは、胃酸の分泌を阻害する能力で知られており、消化性潰瘍やその他の酸関連疾患の治療における重要な化合物です .

科学的研究の応用

作用機序

メチアミドは、胃壁細胞の基底外側膜にあるH2受容体に結合することにより、その作用を発揮します。 この結合は、ヒスタミンの作用をブロックし、胃酸分泌量の減少と胃容積と酸度の低下につながります 。 H2受容体の競合的阻害は、消化性潰瘍やその他の酸関連疾患の治療において観察される治療効果をもたらします .

類似の化合物との比較

類似の化合物

ブチリマミド: メチアミドの前駆体であり、生理的pHで効力が低く、安定性が低い。

シメチジン: メチアミドから開発され、より強力で副作用が少ない。

メチアミドの独自性

メチアミドは、シメチジンの開発における中間的な役割を果たしているため、独特です。これは、H2受容体拮抗薬の構造活性相関関係について重要な洞察を提供し、より効果的で安全な薬物の開発につながりました。 当初は有望でしたが、メチアミドの臨床使用は、一部の患者で無顆粒球症が発生したため、限定されていました .

生化学分析

Biochemical Properties

Metiamide interacts with the histamine H2 receptor, which is a protein located on the basolateral membrane of the gastric parietal cell . By binding to this receptor, Metiamide blocks the effects of histamine, leading to a reduction in gastric acid secretion .

Cellular Effects

Metiamide has a significant impact on gastric parietal cells. It reduces basal and nocturnal gastric acid secretion, leading to a reduction in gastric volume, acidity, and the amount of gastric acid released in response to stimuli including food, caffeine, insulin, betazole, or pentagastrin .

Molecular Mechanism

The mechanism of action of Metiamide involves binding to the H2 receptor located on the basolateral membrane of the gastric parietal cell . This binding blocks the effects of histamine, resulting in competitive inhibition that reduces gastric acid secretion and decreases gastric volume and acidity .

Temporal Effects in Laboratory Settings

Metiamide has been found to be about 10 times more active than burimamide in vitro in antagonizing histamine H2-receptors

Dosage Effects in Animal Models

In animal models, the dosage of Metiamide has a significant impact on its effects. For instance, a dosage group of 50.0 mg/kg demonstrated significantly fewer ulcers than the saline animals in a study on rats .

Metabolic Pathways

Metiamide inhibits many of the isoenzymes of the hepatic CYP450 enzyme system

Transport and Distribution

It is known that Metiamide binds to the H2 receptor located on the basolateral membrane of the gastric parietal cell .

Subcellular Localization

The subcellular localization of Metiamide is related to its target, the H2 receptor, which is located on the basolateral membrane of the gastric parietal cell

準備方法

合成経路と反応条件

メチアミドの合成は、いくつかの段階からなります。

エチル2-クロロアセト酢酸とホルムアミドを反応させる: この反応により、4-カルボエトキシ-5-メチルイミダゾールが生成されます。

カルボン酸エステルの還元: カルボン酸エステルは、液体アンモニア中のナトリウムを用いて、ビルチ還元によって還元され、対応するアルコールが生成されます.

工業的製造方法

メチアミドの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の高収率と純度を確保するために、反応条件を慎重に管理することが含まれます。連続フロー反応器や自動システムなどの高度な技術の使用は、一貫性と品質を維持しながら、生産のスケールアップに役立ちます。

化学反応の分析

反応の種類

メチアミドは、次のようなさまざまな種類の化学反応を起こします。

酸化: メチアミドは、特定の条件下で酸化されてスルホキシドやスルホンを形成することができます。

還元: 還元反応は、メチアミドを対応するアミン誘導体に転換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主要な生成物

酸化: スルホキシドとスルホン。

還元: アミン誘導体。

置換: チオ尿素基が修飾されたさまざまなアナログ.

類似化合物との比較

Similar Compounds

Burimamide: The precursor to metiamide, less potent and less stable at physiological pH.

Cimetidine: Developed from metiamide, more potent and with fewer side effects.

Ranitidine: Another H2 receptor antagonist, known for its longer duration of action and fewer drug interactions.

Uniqueness of Metiamide

Metiamide is unique due to its intermediate role in the development of cimetidine. It provided crucial insights into the structure-activity relationship of H2 receptor antagonists, leading to the development of more effective and safer drugs. Despite its initial promise, metiamide’s clinical use was limited due to the occurrence of agranulocytosis in some patients .

特性

IUPAC Name |

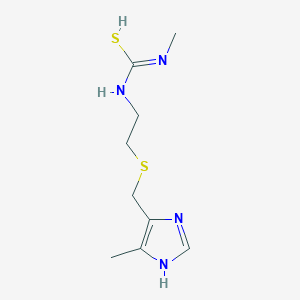

1-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4S2/c1-7-8(13-6-12-7)5-15-4-3-11-9(14)10-2/h6H,3-5H2,1-2H3,(H,12,13)(H2,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBPLBWLMYGIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188390 | |

| Record name | Metiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Metiamide binds to an H2-receptor located on the basolateral membrane of the gastric parietal cell, blocking histamine effects. This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity. | |

| Record name | Metiamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08805 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

34839-70-8 | |

| Record name | Metiamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34839-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metiamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metiamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08805 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METIAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K7670861M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-8-isopropyldibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374593.png)

![8-chloro-5H-benzo[b][1,4]benzothiazepine-6-thione](/img/structure/B374595.png)

![(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B374596.png)

![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]benzoyl}piperazine](/img/structure/B374602.png)

![2-[2-[(Z)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethyl-ethanamine](/img/structure/B374604.png)

![2-[4-(2-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)-1-piperidinyl]ethanol](/img/structure/B374607.png)

![3-[2-(benzyloxy)phenoxy]-N,N-dimethyl-3-phenyl-1-propanamine](/img/structure/B374608.png)

![2-{[2-(Acetyloxy)-5-(carboxymethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B374610.png)

![Piperazine, 1-methyl-4-[2-(phenylthio)benzoyl]-](/img/structure/B374611.png)

![N-methyl-N-{2-[2-(phenylsulfanyl)phenyl]ethyl}amine](/img/structure/B374612.png)

![{2-[(3-methoxyphenyl)sulfanyl]phenyl}-N,N-dimethylmethanamine](/img/structure/B374614.png)

![2-[4-[2-[8-Fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethyl 2-chlorobenzoate](/img/structure/B374616.png)